molecular formula C7H8BrNO B1280136 2-Amino-4-bromo-6-methylphenol CAS No. 343269-52-3

2-Amino-4-bromo-6-methylphenol

Cat. No. B1280136
M. Wt: 202.05 g/mol
InChI Key: GDFDRJARZUTLES-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-bromo-6-methylphenol is a derivative of phenol, which is a class of compounds known for their aromatic nature and the presence of a hydroxyl group attached to a benzene ring. The specific structure of this compound includes an amino group, a bromine atom, and a methyl group, which are substituted at the 2nd, 4th, and 6th positions of the phenol ring, respectively. This structure suggests potential for various chemical reactions and interactions due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a compound with a similar structure, 2-(N,N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, was synthesized through a sequence of reactions starting from 4-methylphenol, involving esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis . Another related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . These methods highlight the versatility of phenolic compounds in chemical synthesis and the potential routes that could be applied to synthesize 2-Amino-4-bromo-6-methylphenol.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be characterized using various spectroscopic techniques. For example, the Schiff base compound (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol was characterized by experimental X-ray, IR, NMR, and UV-Vis spectral data . Similarly, the structure of 2-Amino-4-bromo-6-methylphenol could be elucidated using these techniques to confirm the positions of the substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Phenolic compounds are known to participate in a variety of chemical reactions. The study of 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 reveals that enzymes can catalyze the cleavage of aromatic rings, such as that of 2-aminophenol, leading to products like 2-aminomuconic acid semialdehyde . This indicates that 2-Amino-4-bromo-6-methylphenol could also undergo enzymatic ring cleavage, potentially leading to novel biodegradation pathways or synthesis routes for new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their functional groups. For instance, the coordination behavior of a related compound, 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, with copper (II) ions was studied, showing the formation of various complexes in different conditions . This suggests that 2-Amino-4-bromo-6-methylphenol could also form metal complexes, which could be relevant in catalysis or material science. Additionally, the presence of the amino and bromo substituents could affect the compound's solubility, boiling point, and reactivity, which are important properties in the context of chemical synthesis and application.

Scientific Research Applications

Synthesis and Properties

  • Electrochemical and Magnetic Properties : 2-Amino-4-bromo-6-methylphenol has been utilized in the synthesis of new asymmetric dicopper(II) complexes. These complexes exhibit varied electrochemical and magnetic properties, which are influenced by the exogenous bridging motifs and the substituent at the para position of the phenolic ring. This kind of research is significant in the field of transition metal chemistry, especially for applications in magnetic materials and electrochemical sensors (Mahalakshmy, Venkatesan, Rao, Kannappan, & Rajendiran, 2004).

  • Crystal Structure and Computational Chemistry : The compound has been used in the synthesis of Schiff bases, characterized by X-ray diffraction (XRD) and UV-Vis spectroscopy. This kind of research is pivotal in materials science for understanding the molecular structure and properties of new compounds (Demircioğlu, Kaştaş, Kaştaş, & Ersanli, 2021).

Chemical Reactions and Mechanisms

  • Electrophilic Substitution with Rearrangement : This compound is involved in reactions like bromination of dimethylphenols, leading to various products depending on the conditions. Understanding these reactions is crucial in organic synthesis and the development of new chemical processes (Brittain, Mare, Newman, & Chin, 1982).

  • Biomimetic Iron Complexes : 2-Amino-4-bromo-6-methylphenol has been utilized in the study of biomimetic iron(II)-2-aminophenolate complexes. These studies are relevant for understanding the mechanism of enzyme reactions and developing synthetic catalysts (Chakraborty, Bhunya, Paul, & Paine, 2014).

Applications in Catalysis

  • Catechol Oxidase Models : Research has been conducted on less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme important in biochemistry. These studies contribute to understanding enzymatic reactions and designing synthetic enzymes (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

  • Phosphodiesterase Functional Models : The compound has been used in the synthesis of dinickel(II) complexes that serve as functional models for phosphodiesterase, an enzyme significant in medicinal chemistry and drug design (Ren, Lu, Cai, Shi, Jiang, Chen, Zheng, & Liu, 2011).

Safety And Hazards

The compound has a GHS07 signal word “Warning” and the hazard statement H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-amino-4-bromo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFDRJARZUTLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501013
Record name 2-Amino-4-bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-6-methylphenol

CAS RN

343269-52-3
Record name 2-Amino-4-bromo-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343269-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Raiford - Journal of the American Chemical Society, 1922 - ACS Publications
… The Hydrochloride of 2-amino-4-bromo-6-methylphenol, CeHiOHCNHgHCl)BrCHs.—This product was obtained by reducing the corresponding nitro compound with stannous chloride …
Number of citations: 4 pubs.acs.org

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